Isoxazole, 5-[(methylthio)methyl]-3-phenyl-
Description
Properties
CAS No. |
62679-05-4 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
5-(methylsulfanylmethyl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C11H11NOS/c1-14-8-10-7-11(12-13-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
HMCWFVJIEVWUHY-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
The 1,3-dipolar cycloaddition between nitrile oxides and alkynes remains the most direct route to 3,5-disubstituted isoxazoles. Nitrile oxides, generated in situ from hydroximoyl chlorides or via oxidation of aldoximes, react regioselectively with terminal alkynes to form isoxazole rings. For 5-[(methylthio)methyl]-3-phenylisoxazole, benzonitrile oxide serves as the nitrile oxide precursor, while a propargyl sulfide (HC≡C-CH2-S-CH3) acts as the alkyne component.
Regioselectivity in this reaction is governed by the electronic and steric properties of the dipolarophile. Terminal alkynes favor the formation of 3,5-disubstituted products, with the nitrile oxide’s oxygen atom aligning adjacent to the alkyne’s terminal carbon. Copper(I) catalysts or solvent systems like deep eutectic solvents (DES) enhance reaction efficiency and yield. For example, Pérez et al. demonstrated that DES solvents such as choline chloride:urea improve reaction rates and regiocontrol in similar cycloadditions.
Chalcone Cyclization with Hydroxylamine
Chalcone intermediates, synthesized via Claisen-Schmidt condensation of aromatic aldehydes and ketones, undergo cyclization with hydroxylamine to form isoxazoles. To target 5-[(methylthio)methyl]-3-phenylisoxazole, a chalcone bearing a (methylthio)methyl group must first be prepared. This involves condensing benzaldehyde with a ketone such as 3-(methylthio)propan-1-one. Subsequent treatment with hydroxylamine hydrochloride in alkaline media induces cyclization, yielding the isoxazole core.
This method’s success hinges on the accessibility of the (methylthio)methyl-substituted ketone. Green chemistry approaches, such as using agro-waste-derived solvents (e.g., orange peel extract), have been employed for analogous reactions, offering eco-friendly alternatives to traditional solvents.
Post-Cyclization Functionalization
Functionalization of preformed isoxazole scaffolds provides a modular route to 5-[(methylthio)methyl]-3-phenylisoxazole. For instance, 5-chloromethyl-3-phenylisoxazole can undergo nucleophilic substitution with sodium methylthiolate (NaSMe) to install the (methylthio)methyl group. This approach leverages established procedures for introducing sulfur-containing substituents, as seen in the synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride.
Detailed Preparation Methods
Method 1: Cycloaddition Using Benzonitrile Oxide and Propargyl Sulfide
Reactants :
- Benzonitrile oxide (generated from phenylhydroxamic acid and chlorinating agents)
- Propargyl sulfide (HC≡C-CH2-S-CH3)
Procedure :
- Generate benzonitrile oxide in situ by treating phenylhydroxamic acid with N-chlorosuccinimide (NCS) in dichloromethane.
- Add propargyl sulfide and a catalytic amount of CuI (5 mol%) to the reaction mixture.
- Stir at 60°C for 12–24 hours under nitrogen atmosphere.
- Purify the product via column chromatography (hexane/ethyl acetate).
Key Parameters :
Method 2: Chalcone Synthesis and Cyclization
Reactants :
- Benzaldehyde
- 3-(Methylthio)propan-1-one
- Hydroxylamine hydrochloride
Procedure :
- Synthesize chalcone via Claisen-Schmidt condensation: Heat benzaldehyde (1 eq) and 3-(methylthio)propan-1-one (1 eq) in ethanol with NaOH (10%) at 50°C for 6 hours.
- Isolate the chalcone intermediate by filtration.
- Cyclize with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at reflux for 8 hours.
- Neutralize with dilute HCl and extract with ethyl acetate.
Key Parameters :
Method 3: Alkylation of 5-Chloromethyl-3-phenylisoxazole
Reactants :
- 5-Chloromethyl-3-phenylisoxazole
- Sodium methylthiolate (NaSMe)
Procedure :
- Dissolve 5-chloromethyl-3-phenylisoxazole (1 eq) in anhydrous DMF.
- Add NaSMe (1.5 eq) and stir at room temperature for 4 hours.
- Quench with water and extract with dichloromethane.
- Purify via recrystallization (ethanol/water).
Key Parameters :
- Yield: 75–85% (extrapolated from acyl chloride syntheses).
- Selectivity: Minimal byproducts due to the reactivity of chloromethyl groups.
Optimization and Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time
- Cycloadditions proceed efficiently at 60–80°C, whereas chalcone cyclizations require reflux conditions (80–100°C). Post-functionalization reactions typically occur at ambient temperatures.
Analytical Characterization
Successful synthesis is confirmed via:
- NMR Spectroscopy :
- Mass Spectrometry : LC-TOF-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 248.08).
Comparative Analysis of Synthetic Routes
| Method | Yield | Regioselectivity | Scalability | Green Metrics |
|---|---|---|---|---|
| Cycloaddition | 65–80% | High | Moderate | Moderate (DES compatible) |
| Chalcone Cyclization | 50–70% | Moderate | High | High (aqueous solvents) |
| Post-Functionalization | 75–85% | Excellent | High | Low (DMF use) |
The cycloaddition route offers superior regioselectivity, while post-functionalization provides the highest yields. Chalcone cyclization aligns with green chemistry principles but requires challenging ketone precursors.
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-[(methylthio)methyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 3- and 5-positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 3- and 5-positions .
Scientific Research Applications
Isoxazole, 5-[(methylthio)methyl]-3-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of isoxazole, 5-[(methylthio)methyl]-3-phenyl- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It can also function as a receptor agonist, activating specific receptors and triggering downstream signaling pathways .
Comparison with Similar Compounds
Structural Similarities and Differences
A comparison of key structural analogs is provided in Table 1:
Key Observations:
- Core Heterocycle Influence: Isoxazole derivatives (e.g., compound 25) generally show broader pharmacological applications compared to isothiazoles (e.g., 5-(4-methylphenyl)isothiazole), which lack detailed activity reports .
- Substituent Effects: The methylthio group in the target compound may enhance bioactivity similarly to its role in compound 25, which is designed for cancer and viral infections . Methoxy groups (e.g., in 5-(3-methoxyphenyl)-3-phenylisoxazole) favor antifungal activity, suggesting electronic effects (electron-donating vs. electron-withdrawing groups) modulate target specificity .
Pharmacological Activities
- The target compound’s methylthio group may similarly enable DNA intercalation or enzyme inhibition.
- Antimicrobial Activity: Pyrazole derivatives with methylthio groups (e.g., 3-(methylthio)-N-(4-morpholinophenyl)pyrazole) exhibit gram-negative bacterial inhibition, suggesting that the methylthio moiety enhances membrane disruption or efflux pump interference .
Physicochemical Properties
- Lipophilicity: The methylthio group increases logP values compared to methoxy or hydroxyl analogs, improving blood-brain barrier penetration .
Biological Activity
Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 5-[(methylthio)methyl]-3-phenyl- is particularly notable for its potential therapeutic applications, including neuroprotection and antiparasitic effects. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
Isoxazole compounds are characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The specific structure of Isoxazole, 5-[(methylthio)methyl]-3-phenyl- includes a methylthio group and a phenyl group, which contribute to its reactivity and biological interactions.
1. Neuroprotective Effects
Research indicates that isoxazole derivatives exhibit significant activity as acetylcholinesterase inhibitors . This is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that compounds similar to Isoxazole, 5-[(methylthio)methyl]-3-phenyl- can effectively inhibit acetylcholinesterase activity, suggesting potential therapeutic benefits in cognitive disorders .
2. Antiparasitic Activity
Isoxazole derivatives have also been evaluated for their antiparasitic properties . A study highlighted the synthesis of various 3-substituted isoxazoles, which demonstrated effective anthelmintic activity against parasites like Ancylostoma ceylanicum and Necator americanus. The findings suggest that Isoxazole, 5-[(methylthio)methyl]-3-phenyl- may share similar antiparasitic potential .
The mechanism of action for isoxazole derivatives often involves the inhibition of key enzymes or receptors in biological pathways. For instance, the interaction with acetylcholinesterase leads to increased levels of acetylcholine in synapses, enhancing neurotransmission . Additionally, the binding affinity to other molecular targets remains an area for further investigation.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Potential
A study conducted on related isoxazole compounds demonstrated their efficacy in inhibiting acetylcholinesterase in vitro. The results indicated that modifications in the chemical structure could enhance inhibitory activity, paving the way for developing more potent neuroprotective agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
